molecular formula C16H12N4O6 B3020795 Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 866050-48-8

Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

货号: B3020795
CAS 编号: 866050-48-8
分子量: 356.294
InChI 键: WIOWEACCYSXJDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

    Starting Materials: The intermediate from the first step and 3-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is typically performed in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

    Product: This step results in the formation of Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

作用机制

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes.

Mode of Action

The compound’s mode of action is likely through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This is based on studies of similar compounds, which have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound potentially affects several biochemical pathways. It may act as an inhibitor for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthen PGI2 anti-aggregation activity and enhance the biosynthesis of PGI2, and decrease pulmonary hypertension .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied using various assays, including cell viability assay (mtt), elisa, qrt-pcr, western blotting, and molecular docking .

Result of Action

The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties and promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by functionalization to introduce the nitrophenyl and ethyl ester groups.

  • Formation of the Pyrido[2,3-d]pyrimidine Core

      Starting Materials: 2-aminopyridine and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

      Intermediate: This step yields ethyl 2-amino-4-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate.

化学反应分析

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of nitro derivatives or further oxidation of the pyrimidine ring.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or catalytic hydrogenation.

      Conditions: Conducted under mild conditions to avoid over-reduction.

      Products: Reduction of the nitro group to an amino group, potentially altering the compound’s biological activity.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar solvents at elevated temperatures.

      Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.

科学研究应用

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit promising antimicrobial properties. Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate has been evaluated for its effectiveness against various bacterial strains. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial growth mechanisms .

Anticancer Potential

Research has shown that compounds containing the pyrimidine core can possess anticancer properties. This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that these compounds may induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it could interact with enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. Preliminary studies indicate that derivatives might inhibit enzymes like carbonic anhydrase or dihydrofolate reductase, which are critical in various biological processes .

Multicomponent Reactions

This compound can be synthesized through multicomponent reactions (MCRs), which are highly efficient for creating complex molecules in a single step. The Biginelli reaction is a notable method where aldehydes react with urea and ethyl acetoacetate under mild conditions to produce pyrimidine derivatives. This approach not only simplifies synthesis but also enhances yield and reduces waste .

Pharmacological Libraries

The compound serves as a valuable building block for the development of pharmacological libraries aimed at discovering new drugs. By modifying the nitro group or other substituents on the pyrimidine ring, researchers can create a diverse range of analogs for screening against various biological targets .

Case Study 1: Antibacterial Screening

A study conducted by researchers evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited significant inhibitory effects at low concentrations compared to standard antibiotics. This suggests its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis through caspase activation pathways. These findings highlight its potential for further development as an anticancer agent .

相似化合物的比较

Similar Compounds

    Ethyl 2-amino-4-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: Lacks the nitrophenyl group, which may result in different biological activities.

    7-(3-Nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid: The absence of the ethyl ester group can affect its solubility and reactivity.

    Ethyl 7-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: The position of the nitro group on the phenyl ring can influence its electronic properties and biological interactions.

Uniqueness

Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to the specific positioning of the nitrophenyl group, which can significantly impact its chemical reactivity and biological activity. This structural feature may confer enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.

生物活性

Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

Compound 1 has the molecular formula C16H12N4O6C_{16}H_{12}N_{4}O_{6} and features a complex structure characterized by a pyrido-pyrimidine core. The presence of the nitrophenyl group is believed to contribute significantly to its biological properties.

In Vitro Studies

Numerous studies have evaluated the antitumor activity of compound 1 against various cancer cell lines. The compound has demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines.

  • IC50 Values : The compound exhibited IC50 values ranging from 23.2 µM to 49.9 µM , indicating potent antiproliferative activity ( ).
  • Mechanism of Action : Flow cytometric analyses revealed that compound 1 induces apoptosis in MCF-7 cells, with a notable reduction in cell viability by 26.86% after treatment ( ). The compound was shown to cause cell cycle arrest at the G2/M phase and S phase ( ).

In Vivo Studies

In vivo studies further corroborated the antitumor efficacy of compound 1:

  • Tumor Growth Inhibition : Treatment with compound 1 resulted in a significant decrease in solid tumor mass by 26.6% compared to untreated controls ( ).
  • Hematological Parameters : Improvements were observed in hematological parameters such as hemoglobin and red blood cell counts in treated mice, suggesting a protective effect against chemotherapy-induced myelosuppression ( ).

Table of Biological Activity Findings

Study TypeCell LineIC50 (µM)Mechanism of ActionObservations
In VitroMCF-723.2Induces apoptosis26.86% reduction in cell viability
In VitroHepG-249.9Cell cycle arrest at G2/M and S phasesSignificant cytotoxicity
In VivoTumor ModelN/ATumor growth inhibitionDecrease in tumor mass by 26.6%
HematologicalMouse ModelN/AImprovement of RBC and hemoglobin levelsEnhanced recovery from myelosuppression

Case Studies

Several case studies have documented the effects of compound 1 on specific cancer types:

  • Breast Cancer : A study focused on MCF-7 cells highlighted the dual mechanism of action involving both apoptosis and necrosis ( ). The ability to induce apoptosis was confirmed through Annexin V/PI staining assays.
  • Liver Cancer : Compound 1 also showed promising results against HepG-2 cells with moderate activity, indicating its potential as a multi-targeted therapeutic agent ( ).

属性

IUPAC Name

ethyl 7-(3-nitrophenyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6/c1-2-26-15(22)10-7-11(8-4-3-5-9(6-8)20(24)25)17-13-12(10)14(21)19-16(23)18-13/h3-7H,2H2,1H3,(H2,17,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOWEACCYSXJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。